molecular formula C12H11NO2 B12538082 3-Butyn-2-ol, 4-[6-(3-hydroxy-1-propynyl)-3-pyridinyl]-, (2R)- CAS No. 820965-59-1

3-Butyn-2-ol, 4-[6-(3-hydroxy-1-propynyl)-3-pyridinyl]-, (2R)-

Cat. No.: B12538082
CAS No.: 820965-59-1
M. Wt: 201.22 g/mol
InChI Key: SJXODHLABLONQP-SNVBAGLBSA-N
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Description

3-Butyn-2-ol, 4-[6-(3-hydroxy-1-propynyl)-3-pyridinyl]-, (2R)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a butynol group and a pyridinyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyn-2-ol, 4-[6-(3-hydroxy-1-propynyl)-3-pyridinyl]-, (2R)- typically involves multi-step organic reactions. One common method includes the use of propargylic alcohols as starting materials. These alcohols undergo various reactions such as hydroboration, oxidation, and coupling reactions to form the desired compound .

Industrial Production Methods

Industrial production of this compound often involves the use of advanced catalytic processes and high-purity reagents to ensure the desired enantiomeric purity and yield. Techniques such as asymmetric synthesis and chiral resolution are employed to obtain the (2R)-enantiomer specifically .

Chemical Reactions Analysis

Types of Reactions

3-Butyn-2-ol, 4-[6-(3-hydroxy-1-propynyl)-3-pyridinyl]-, (2R)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated alcohols .

Scientific Research Applications

3-Butyn-2-ol, 4-[6-(3-hydroxy-1-propynyl)-3-pyridinyl]-, (2R)- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 3-Butyn-2-ol, 4-[6-(3-hydroxy-1-propynyl)-3-pyridinyl]-, (2R)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound’s unique structure allows it to interact with various biological molecules, leading to its diverse effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Butyn-2-ol, 4-[6-(3-hydroxy-1-propynyl)-3-pyridinyl]-, (2R)- apart from these similar compounds is its combination of the butynol and pyridinyl groups, which confer unique chemical properties and biological activities. This makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

820965-59-1

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

(2R)-4-[6-(3-hydroxyprop-1-ynyl)pyridin-3-yl]but-3-yn-2-ol

InChI

InChI=1S/C12H11NO2/c1-10(15)4-5-11-6-7-12(13-9-11)3-2-8-14/h6-7,9-10,14-15H,8H2,1H3/t10-/m1/s1

InChI Key

SJXODHLABLONQP-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C#CC1=CN=C(C=C1)C#CCO)O

Canonical SMILES

CC(C#CC1=CN=C(C=C1)C#CCO)O

Origin of Product

United States

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